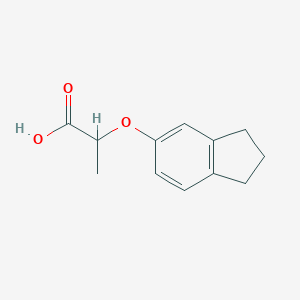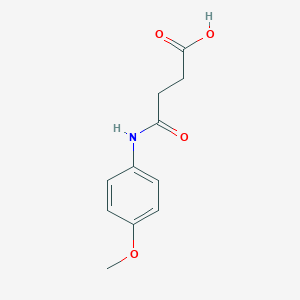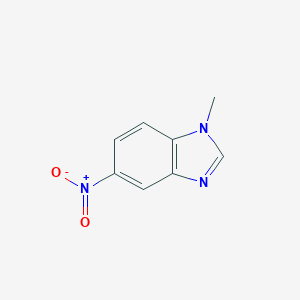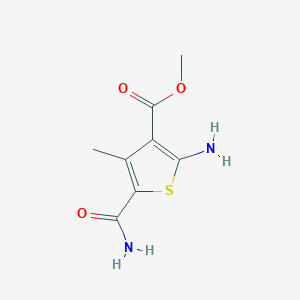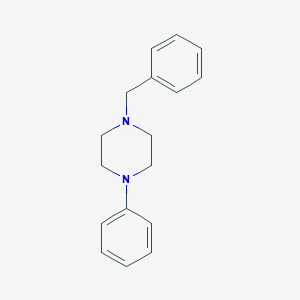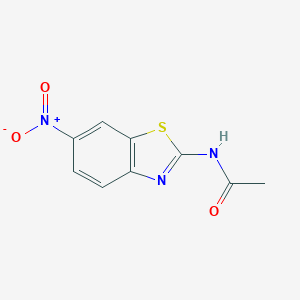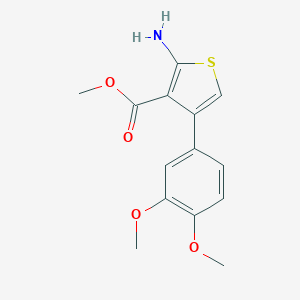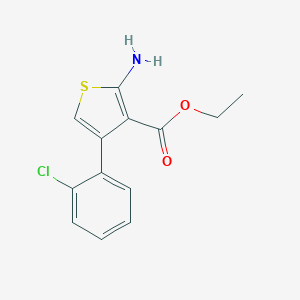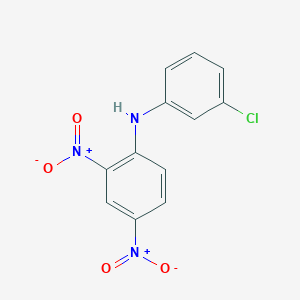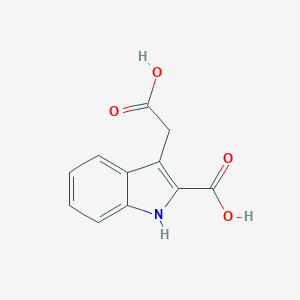
3-(carboxymethyl)-1H-indole-2-carboxylic acid
概要
説明
3-(Carboxymethyl)-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, which is known for its stability under acidic and oxidative conditions and reactivity at the 3-position. The presence of the carboxyl group at the 2-position can stabilize the pyrrole ring and provide different reactivities compared to usual indoles. It can also be removed by decarboxylation, making it a stable equivalent of indoles without the 2-carboxyl group .
Synthesis Analysis
The synthesis of indole derivatives, including those similar to 3-(carboxymethyl)-1H-indole-2-carboxylic acid, has been explored in various studies. For instance, the synthesis of 3-acylindole-2-carboxylic acids has been reported, where systematic modifications were made to the carboxylic acid group, the acyl residue, and the moiety in position 1 to define structural requirements for enzyme inhibition . Additionally, carboxylic acid-catalyzed three-component aza-Friedel-Crafts reactions in water have been developed for the synthesis of 3-substituted indoles, which could be transformed into biologically active compounds . Furthermore, Dieckmann cyclization and Ullmann reactions have been utilized for the preparation of various 3-substituted indole-2-carboxylic acids and esters .
Molecular Structure Analysis
The molecular structure of indole-3-carboxylic acid, a related compound, has been elucidated through crystallography, revealing the presence of centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers. These dimers are linked into a sheet structure through peripheral intermolecular hydrogen bonds between the carboxylic acid groups and the hetero-amine group of the indole ring .
Chemical Reactions Analysis
Indole derivatives, including 3-(carboxymethyl)-1H-indole-2-carboxylic acid, can undergo various chemical reactions due to their reactivity at the 3-position. The carboxyl group at the 2-position can be converted to other functional groups or used as a blocking group, which allows for different synthetic applications . The synthesis and pharmacological evaluation of a series of aryl diacid analogues of indole-2-carboxylic acids have been guided by 3D comparative molecular field analysis (CoMFA) to optimize in vivo potency and binding activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. For example, the introduction of a substituted aromatic with an electron-withdrawing group or a heterocyclic group at the 2-position of the 3-propenyl moiety can enhance affinity and potency in biological models . The stability of indole-2-carboxylic acid derivatives under acidic and oxidative conditions, as well as their reactivity at the 3-position, are key characteristics that determine their physical and chemical behavior .
科学的研究の応用
Novel 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids and esters have been synthesized using Dieckmann cyclization and Ullmann reaction, showcasing the versatility of these compounds in organic synthesis (Unangst et al., 1987).
One-pot synthesis methods using Vilsmeier reagent have been developed for heterocyclic beta-chlorovinyl aldehydes, indicating the potential for efficient synthesis of complex indole derivatives (Majo & Perumal, 1996).
Synthesis of indole-2-carboxylic acids with amino- and sulfur-containing substituents has been described, demonstrating the chemical flexibility of these compounds (Unangst, Connor, & Stabler, 1987).
Indole-2-carboxylic acid derivatives have shown significant antibacterial and moderate antifungal activities, suggesting their potential in pharmaceutical applications (Raju et al., 2015).
Carboxylic acid catalyzed aza-Friedel-Crafts reactions in water for the synthesis of 3-substituted indoles have been developed, indicating a novel method for synthesizing biologically active compounds (Shirakawa & Kobayashi, 2006).
Direct Pd-catalyzed oxidative carbonylation has been reported for the synthesis of indole-3-carboxylic esters, demonstrating an efficient method for producing these compounds (Gabriele et al., 2012).
Base-mediated carboxylation of unprotected indole derivatives with carbon dioxide has been discovered, showcasing a straightforward method for preparing indole-3-carboxylic acids (Yoo et al., 2012).
The chemistry of indole-2-carboxylic acid and its derivatives has been reviewed, highlighting their stability and reactivity, which are crucial for synthetic applications (Murakami, 1987).
An efficient Vilsmeier synthesis of 3-chloroindole-2-carboxaldehydes has been developed, demonstrating the importance of indole derivatives in pharmacology (Li, Hu, Chen, & Su, 2010).
Indole-3-acetic acid derivatives have been introduced for designing novel research tools in plant biology and biomedicine, showing the versatility of indole derivatives in various scientific fields (Ilić et al., 2005).
将来の方向性
Carboxymethyl derivatives have potential for further development in various fields. For instance, carboxymethyl cellulose has been used to create hydrogels with potential for biomedical applications . Additionally, research is being conducted to improve the thermal stability of carboxymethyl cellulose for broader applications .
特性
IUPAC Name |
3-(carboxymethyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9(14)5-7-6-3-1-2-4-8(6)12-10(7)11(15)16/h1-4,12H,5H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMJDDJAUJZUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350069 | |
| Record name | 3-(carboxymethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(carboxymethyl)-1H-indole-2-carboxylic acid | |
CAS RN |
31529-27-8 | |
| Record name | 3-(carboxymethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(carboxymethyl)-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


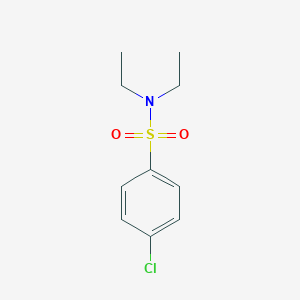
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)
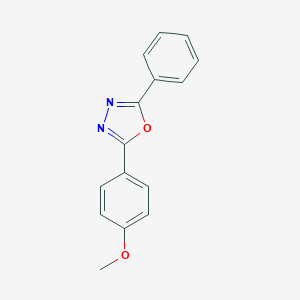
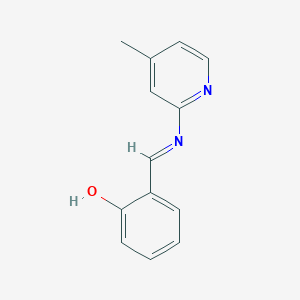
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)
